molecular formula C14H21ClN4O2 B13982729 Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Cat. No.: B13982729
M. Wt: 312.79 g/mol
InChI Key: APLKJFVAMKCABL-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[3,4-D]pyrimidine core, which is a fused bicyclic structure, and is substituted with tert-butyl, chloro, and dimethylamino groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,4-D]pyrimidine core and introduce the tert-butyl, chloro, and dimethylamino substituents through a series of reactions such as alkylation, halogenation, and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and dimethylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl substituents.

Scientific Research Applications

Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-chloro-2-(dimethylamino)pyridine: Shares the tert-butyl and chloro substituents but lacks the pyrido[3,4-D]pyrimidine core.

    4-Chloro-2-(dimethylamino)pyrimidine: Similar core structure but without the tert-butyl group.

    Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydroquinoline-7(6H)-carboxylate: Similar structure with a quinoline core instead of pyrido[3,4-D]pyrimidine.

Uniqueness

Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and the pyrido[3,4-D]pyrimidine core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-chloro-2-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-9-10(8-19)16-12(18(4)5)17-11(9)15/h6-8H2,1-5H3

InChI Key

APLKJFVAMKCABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2Cl)N(C)C

Origin of Product

United States

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